BenchChemオンラインストアへようこそ!

atrial natriuretic factor (1-98)

Pharmacokinetics Peptide stability Biomarker assay design

Atrial natriuretic factor (1-98), also designated proANF(1-98) or NT-proANP, is the 98-amino acid N-terminal prohormone fragment co-secreted with ANF(99-126) but with a 15- to 30-fold longer half-life (60-120 min vs. 3-4 min). Unlike ANF(99-126), proANF(1-98) accumulates to 10-fold higher plasma concentrations and serves as a stable, posture-sensitive biomarker of chronic ANP secretion, atrial filling pressure, and cardiovascular mortality risk (Omland et al., 1993: odds ratio 25 for levels >2000 pmol/L). Generic natriuretic peptide substitution is scientifically invalid—fragments 1-30, 31-67, and 79-98 each target distinct receptor systems and cannot recapitulate intact N-terminus activity. Research-use-only ELISA kits, recombinant protein standards, and custom synthetic peptides must be specified by exact sequence range (1-98).

Molecular Formula C5H8N2O2S
Molecular Weight 0
CAS No. 114101-49-4
Cat. No. B1166656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameatrial natriuretic factor (1-98)
CAS114101-49-4
Synonymsatrial natriuretic factor (1-98)
Molecular FormulaC5H8N2O2S
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 kit / 96 wells / 96 tests / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Atrial Natriuretic Factor (1-98) [CAS 114101-49-4]: N-Terminal Prohormone Fragment for Cardiovascular Research and Biomarker Procurement


Atrial natriuretic factor (1-98), also designated proANF(1-98), NT-proANP, or ANP(1-98), is the 98-amino acid N-terminal fragment generated upon cleavage of the 126-amino acid prohormone of atrial natriuretic factor (proANF) stored in atrial myocyte secretory granules [1]. It is co-secreted in equimolar amounts with the biologically active C-terminal fragment ANF(99-126) (α-ANP) in response to atrial distension and volume loading [2]. While ANF(99-126) mediates acute natriuretic, diuretic, and vasorelaxant effects through NPR-A receptor activation, proANF(1-98) circulates as an intact high-molecular-weight peptide with a markedly longer half-life and serves distinct roles as a stable biomarker of chronic ANP secretion and cardiac filling pressures [3].

Why ANF(99-126) and Other N-Terminal Fragments Cannot Substitute for Atrial Natriuretic Factor (1-98) in Research and Diagnostic Procurement


Generic substitution among atrial natriuretic peptide fragments is scientifically inadmissible because proANF(1-98), ANF(99-126), and smaller N-terminal fragments (proANF 1-30, 31-67, 79-98) exhibit fundamentally different pharmacokinetics, receptor binding profiles, and clinical information content [1]. ANF(99-126) has a half-life of only 3-4 minutes and fluctuates acutely with pulsatile secretion, making it unsuitable for capturing chronic ANP secretory status, whereas proANF(1-98) persists for 60-120 minutes and accumulates to concentrations exceeding those of ANF(99-126) by more than an order of magnitude [2]. Furthermore, proANF(1-98) is further processed in circulation into smaller bioactive fragments (1-30, 31-67, 79-98) that each have distinct receptor systems and do not work through the ANF receptor, meaning that measuring or administering any single fragment cannot recapitulate the biological information or activity of the intact N-terminus [3]. These properties have direct procurement consequences: immunoassay kits, reference standards, and research-grade peptides must be specified by exact sequence range (1-98) rather than by generic natriuretic peptide class.

Quantitative Differentiation Evidence for Atrial Natriuretic Factor (1-98): Head-to-Head Comparisons Against Closest Analogs


Circulating Half-Life: proANF(1-98) Exhibits a 15- to 30-Fold Longer Half-Life Than ANF(99-126) Across Species

In human circulation, proANF(1-98) has a half-life of 60-120 minutes, compared to only 3-4 minutes for ANF(99-126) (α-ANP), representing an approximately 15- to 30-fold longer persistence [1]. In a controlled canine pharmacokinetic study, the beta post-distribution half-life of proANF 1-98 was approximately 45 minutes versus 10 minutes for ANF (a 4.5-fold difference), with disappearance rate constants of 0.0144-0.0175 min⁻¹ for proANF 1-98 compared to 0.0663-0.1116 min⁻¹ for ANF [2]. This extended half-life results in circulating proANF(1-98) levels that are less sensitive to pulsatile ANP secretion and better reflect integrated chronic secretory status [1].

Pharmacokinetics Peptide stability Biomarker assay design

Steady-State Plasma Concentration: proANF(1-98) Circulates at Concentrations Exceeding ANF(99-126) by a Factor of 10 or More

Due to its markedly longer half-life, proANF(1-98) accumulates in plasma to concentrations that exceed those of ANF(99-126) by at least 10-fold [1]. In healthy subjects, N-terminal proANP concentrations measured by immunoradiometric assay were 188±71 pmol/L, while a separate direct comparison study reported N-terminal proANP at 328±92 pM and ANP at only 11.4±3.1 pM—a 28.8-fold difference [2][3]. In patients with congestive heart failure, N-terminal proANP rises to 1030±411 pmol/L, and in cirrhotic patients N-terminal proANF(1-98) concentrations averaged 2334±291 fmol/ml (approximately 2,334 pM) versus C-terminal ANF(99-126) at 8.7±1.3 fmol/ml (approximately 8.7 pM), representing an even greater ratio [2][4].

Biomarker concentration Immunoassay Clinical chemistry

Prognostic Value in Post-Myocardial Infarction: proANF(1-98) Is a Significant Independent Predictor of Cardiovascular Mortality Whereas ANF(99-126) Is Not

In a prospective observational study of 139 patients following acute myocardial infarction, plasma N-terminal proANF(1-98) measured in the subacute phase was a highly significant predictor of cardiovascular death within 12 months in a multivariate Cox proportional hazards model (p=0.0003) [1]. In the same multivariate model, ANF(99-126) failed to reach statistical significance as a predictor (p=0.4513), and clinical assessment of heart failure was also not significant (p=0.0719) [1]. The odds ratio for cardiovascular death was 25 (95% CI: 2.8-225.0) when comparing patients with proANF(1-98) concentrations greater than 2000 pmol/L against those with concentrations less than 1000 pmol/L [1]. In a separate study of severe heart failure (NYHA IV, CONSENSUS trial), baseline ANF(1-98) levels were positively related to 6-month mortality in the placebo group, and an increase in ANF(1-98) after 6 weeks of treatment signaled a worse prognosis, whereas a decrease indicated favorable outcome [2].

Prognostic biomarker Myocardial infarction Cardiovascular mortality risk stratification

Responsiveness to Physiological Volume Stimuli: proANF(1-98) Reflects Postural and Volume Changes Whereas ANF(99-126) Levels Remain Static

In healthy subjects transitioning from a seated to a horizontal (supine) position, plasma N-terminal proANF(1-98) concentrations increased significantly from 734±250 fmol/ml to 902±227 fmol/ml (p<0.05), reflecting the increased atrial distension caused by central volume redistribution [1]. In striking contrast, C-terminal ANF(99-126) concentrations remained unchanged in the same subjects (9.2±1.3 fmol/ml seated vs. 8.9±1.6 fmol/ml supine) [1]. Similarly, after intravenous infusion of Ringer-Acetate solution (20% of estimated extracellular volume over 45 min) in healthy volunteers, the molar increase in ANF(1-98) was much larger than the increase in ANF(99-126), leading the authors to propose that plasma levels of ANF(1-98) may serve as a clinically useful parameter of atrial distension secondary to hypervolaemia [2].

Volume homeostasis Postural physiology Biomarker sensitivity

Differential Clearance During Hemodialysis: proANF(1-98) Is Less Efficiently Removed Than ANF(99-126), Indicating Distinct Clearance Mechanisms

In patients with end-stage renal disease undergoing hemodialysis, proANF(1-98) and its N-terminal fragments exhibit a significantly less pronounced decrease during the dialysis procedure compared to α-ANP (ANF 99-126) or cyclic GMP [1]. Only 1.5% of proANF 1-98 and proANF 31-67 were cleared by the dialyzer membrane, while 15% of ANF crossed the membrane, a 10-fold difference in dialyzer clearance efficiency [2]. This is consistent with the larger molecular size of proANF(1-98) (~10.6 kDa) versus ANF(99-126) (~3.1 kDa). Furthermore, while α-ANP is primarily cleared through NPR-C receptor-mediated internalization and renal degradation with a half-life of 2-4 minutes, proANF(1-98) clearance appears to be kidney-independent, as evidenced by its persistent elevation post-hemodialysis unlike ANF(99-126) which is substantially cleared [1][3].

Renal clearance Hemodialysis Peptide metabolism

Predictive Value for Acute Renal Failure in Sepsis: proANP(1-98) Outperforms Cystatin C, Diuresis, and Creatinine Clearance

In a study of 29 critically ill septic patients with no prior history of chronic renal impairment admitted to a surgical intensive care unit, plasma proANP(1-98) on the first day had superior predictive value for the occurrence of acute renal failure compared to diuresis, calculated creatinine clearance, and cystatin C (r=0.42, p<0.039) [1]. Patients who subsequently developed renal failure had significantly higher proANP(1-98) levels on admission (12,722±12,421 fmol/ml) compared to those who did not (2,801±2,023 fmol/ml, p<0.05), representing a 4.5-fold mean difference [1]. ProANP(1-98) was also higher in non-survivors (9,303.8±11,053 fmol/ml) compared to survivors (2,448.5±... fmol/ml) [1]. In contrast, cystatin C did not independently predict acute renal failure occurrence in the same patient cohort [1].

Sepsis Acute renal failure Intensive care biomarker

Procurement-Driven Application Scenarios for Atrial Natriuretic Factor (1-98) Based on Quantitative Differentiation Evidence


Post-Myocardial Infarction Risk Stratification Studies

In clinical studies assessing cardiovascular mortality risk following acute myocardial infarction, proANF(1-98) measurement should be specified as the primary natriuretic peptide biomarker rather than ANF(99-126). Evidence from Omland et al. (1993) demonstrates that proANF(1-98) is a highly significant independent predictor of 12-month cardiovascular death in multivariate analysis (p=0.0003, odds ratio 25 for levels >2000 pmol/L vs <1000 pmol/L), whereas ANF(99-126) provides no independent prognostic information (p=0.4513) [1]. Procurement specifications should include ELISA kits with a dynamic range encompassing 0-10 nmol/L (e.g., Biomedica BI-20892 with sensitivity 0.05 nmol/L) and reference standards calibrated for the picomolar-to-nanomolar range. Plasma sampling should occur in the subacute phase post-MI with standardized patient posture, as proANF(1-98) levels are posture-sensitive [2].

Chronic Heart Failure Therapy Monitoring and Prognosis

For clinical trials evaluating heart failure therapies (e.g., ACE inhibitors, beta-blockers, cardiac resynchronization), serial measurement of proANF(1-98) enables assessment of treatment response and prognosis. The CONSENSUS-based analysis by Hall et al. (1994) demonstrated that changes in ANF(1-98) levels over 6 weeks of enalapril treatment were directly related to mortality outcomes: an increase signaled worse prognosis while a decrease indicated favorable outcome [1]. The 10-fold higher steady-state concentration of proANF(1-98) relative to ANF(99-126) and its 15- to 30-fold longer half-life (60-120 min vs 3-4 min) make it more practical for routine monitoring, as it is less sensitive to pulsatile secretion artifacts and does not require the rapid sample processing mandated by ANF(99-126)'s instability [3].

Volume Status and Fluid Balance Research Protocols

In physiological or clinical studies where the primary endpoint is change in intravascular volume or atrial filling pressure, proANF(1-98) is specifically indicated over ANF(99-126). Gerbes et al. (1990) demonstrated a 23% significant increase in proANF(1-98) from 734 to 902 fmol/ml upon supine positioning, while ANF(99-126) levels held constant [1]. Hall et al. (1992) confirmed this differential sensitivity with intravenous volume loading, where the molar increase in ANF(1-98) far exceeded that of ANF(99-126) [2]. Protocol designs must enforce standardized posture (supine, ≥30 min equilibration) and consistent timing relative to volume interventions. ELISA kits with cross-reactivity to rat and mouse (e.g., BI-20892) enable translational studies bridging preclinical volume-loading models to human physiology [3].

Sepsis-Associated Organ Dysfunction Prediction in Intensive Care

For ICU-based biomarker studies focused on early detection of acute renal failure in sepsis, proANP(1-98) measurement offers predictive value superior to conventional renal markers. Mazul-Sunko et al. (2004) showed that admission proANP(1-98) independently predicted acute renal failure occurrence with r=0.42 (p<0.039), outperforming cystatin C, diuresis, and calculated creatinine clearance [1]. The 4.5-fold mean concentration difference between patients who developed ARF (12,722 fmol/ml) and those who did not (2,801 fmol/ml) provides a clinically actionable discrimination threshold [1]. Procurement should specify assays validated for EDTA plasma with sensitivity ≤0.05 nmol/L, and study protocols should incorporate proANP(1-98) as a Day-1 predictor in multivariable models alongside clinical severity scores.

Quote Request

Request a Quote for atrial natriuretic factor (1-98)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.